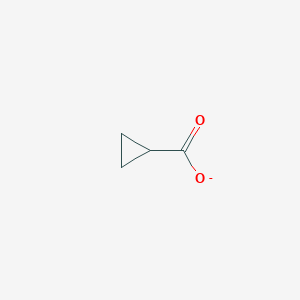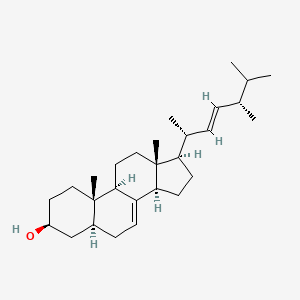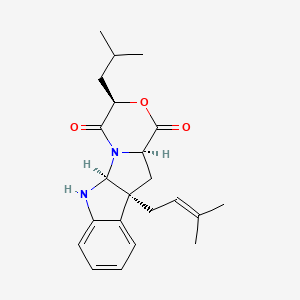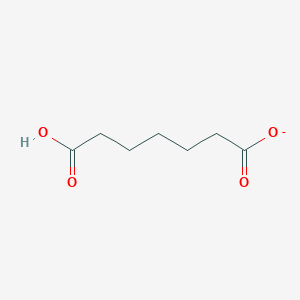
Cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylate is a monocarboxylic acid anion. It is a conjugate base of a cyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
Biological Activity and Applications in Synthesis
- Cyclopropanecarboxylic acid and its derivatives, such as 2,2-dimethyl cyclopropanecarboxylic acid, are used as leading compounds due to their biological activity. Derivatives like N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas exhibit significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Involvement in Various Biological Systems
- Cyclopropanes, a group to which cyclopropanecarboxylate belongs, are involved in a variety of biological systems. They display a range of activities including antibiotic, antiviral, antifungal, insecticidal, and in the control of plant growth. They are also key intermediates in biosynthetic processes and form major components of certain cellular membranes (Salaün & Baird, 1995).
Applications in Medicinal Chemistry
- Cyclopropanes, including cyclopropanecarboxylate, are noted for their unique spatial and electronic features, combined with high metabolic stability, making them common in medicinal chemistry. The direct transfer of a cyclopropyl group onto nitrogen in heterocycles or amides is particularly significant in pharmaceuticals (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
Catalysis and Synthesis
- The nickel-catalyzed reductive carboxylation technique for synthesizing cyclopropanecarboxylic acids has been developed. This transformation is pivotal for preparing cyclopropanecarboxylic acids using either organic halides or alkene precursors (Moragas & Martín, 2016).
Structural Studies
- Cyclopropanecarboxylic acid's structure has been studied using techniques like microwave spectroscopy and electron diffraction, revealing its conformational preferences and providing valuable insights for further applications (Marstokk, Møllendal, & Samdal, 1991).
Ethylene Biosynthesis Research
- Research into the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene, is important for understanding plant biology and has applications in affinity purification techniques (Pirrung, Dunlap, & Trinks, 1989).
Propiedades
Fórmula molecular |
C4H5O2- |
|---|---|
Peso molecular |
85.08 g/mol |
Nombre IUPAC |
cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/p-1 |
Clave InChI |
YMGUBTXCNDTFJI-UHFFFAOYSA-M |
SMILES |
C1CC1C(=O)[O-] |
SMILES canónico |
C1CC1C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one](/img/structure/B1236842.png)


![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)


![(2Z,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1236850.png)
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1236852.png)
![3-(2-hydroxyphenyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}propanohydrazide](/img/structure/B1236853.png)


